

Spectroscopic Profile of Ethyl 2-nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-nitrobenzoate

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This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-nitrobenzoate** ($C_9H_9NO_4$, Molar Mass: 195.17 g/mol), a key intermediate in various chemical syntheses.[1][2] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for **Ethyl 2-nitrobenzoate** is summarized in the tables below, providing a clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

1H NMR (300 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.93	d	7.6	1H	Ar-H
7.77	d	7.2	1H	Ar-H
7.72–7.62	m	2H	Ar-H	
4.40	q	7.2	2H	-OCH ₂ CH ₃
1.36	t	7.2	3H	-OCH ₂ CH ₃

Data sourced from The Royal Society of Chemistry.[3]

¹³C NMR

A ¹³C NMR spectrum for **Ethyl 2-nitrobenzoate** is available and can be accessed through SpectraBase.[1]

Infrared (IR) Spectroscopy Data

The condensed phase IR spectrum of **Ethyl 2-nitrobenzoate** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Description
~1730	C=O (Ester) stretching
~1530	N-O (Nitro group) asymmetric stretching
~1350	N-O (Nitro group) symmetric stretching
~1250	C-O (Ester) stretching
~700-800	C-H (Aromatic) bending

Note: The exact peak positions may vary slightly depending on the sampling method.

Mass Spectrometry (MS) Data

The electron ionization mass spectrum of **Ethyl 2-nitrobenzoate** is characterized by the following major fragments.

m/z	Relative Intensity	Proposed Fragment
195	Moderate	$[M]^+$ (Molecular Ion)
150	High	$[M - OCH_2CH_3]^+$
120	Moderate	$[M - NO_2 - C_2H_5]^+$
104	High	$[C_7H_4O]^+$
92	Moderate	$[C_6H_4O]^+$
76	Moderate	$[C_6H_4]^+$

Data compiled by the NIST Mass Spectrometry Data Center.[\[4\]](#)

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of **Ethyl 2-nitrobenzoate** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$).[\[5\]](#) The solution is then filtered through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Instrument Setup:** The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.
- **Data Acquisition:** The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[\[5\]](#) The magnetic field homogeneity is then optimized through a process called shimming to ensure high resolution.[\[5\]](#) For a 1H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a greater number of

scans and a higher sample concentration (50-100 mg) are typically required due to the lower natural abundance of the ^{13}C isotope.

- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** A drop or two of pure **Ethyl 2-nitrobenzoate** is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.
- **Instrument Setup:** A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions. The "sandwich" of salt plates containing the sample is then placed in the instrument's sample holder.
- **Data Acquisition:** The infrared spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument detects the amount of light absorbed at each frequency.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

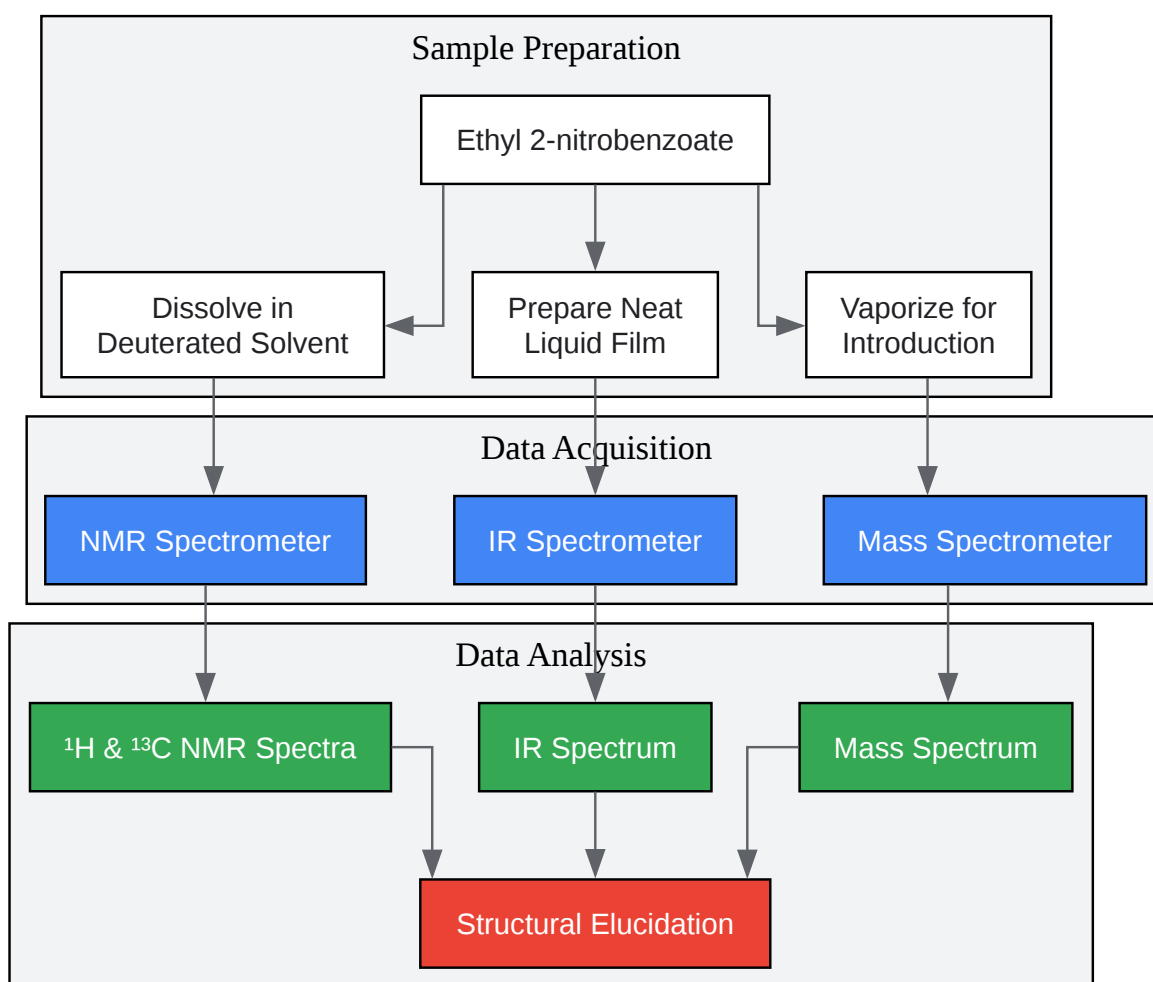
Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like **Ethyl 2-nitrobenzoate**, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method. The sample is vaporized in a heated inlet.
- **Ionization:** In the case of Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight, or magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).

- Detection: An electron multiplier or a similar detector records the abundance of ions at each m/z value.
- Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-nitrobenzoate**.



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Caption: General workflow for spectroscopic analysis of **Ethyl 2-nitrobenzoate**.

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- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362548#spectroscopic-data-for-ethyl-2-nitrobenzoate-nmr-ir-ms]

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